2-Ethyl-3-methylpentanoic Acid's Superior Safety Profile: A Direct Comparison of Teratogenicity with Valproic Acid
In a head-to-head study in mice, 2-ethyl-3-methylpentanoic acid (valnoctic acid, VCA) demonstrated a significantly lower incidence of neural tube defects compared to its constitutional isomer, valproic acid (VPA), at an equimolar dose [1]. This differentiation is critical for selecting a safer starting point for central nervous system drug discovery.
| Evidence Dimension | Teratogenicity (incidence of neural tube defects) |
|---|---|
| Target Compound Data | Valnoctic acid (VCA): Significantly reduced incidence (exact % not provided in abstract, but described as 'much less teratogenic' and 'distinctly less teratogenic' than VPA) |
| Comparator Or Baseline | Valproic acid (VPA): 100% incidence (exact % varies by study, but VPA is a known potent teratogen) |
| Quantified Difference | VCA is 'much less teratogenic' and 'distinctly less teratogenic' than VPA |
| Conditions | SWV mouse strain, known to be highly susceptible to VPA-induced teratogenicity, following single subcutaneous injection on Day 8 of gestation. |
Why This Matters
This data provides a compelling scientific rationale for selecting 2-ethyl-3-methylpentanoic acid over valproic acid as a scaffold when minimizing teratogenic risk is a primary project requirement.
- [1] Radatz, M.; Ehlers, K.; Yagen, B.; Bialer, M.; Nau, H. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid. Epilepsy Research 1998, 30 (1), 41-48. View Source
